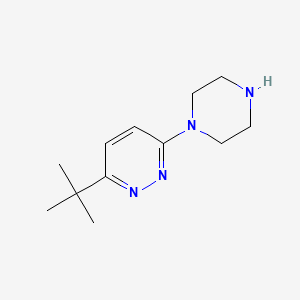

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine

Description

Propriétés

IUPAC Name |

3-tert-butyl-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-12(2,3)10-4-5-11(15-14-10)16-8-6-13-7-9-16/h4-5,13H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQBCPPMXNOWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy Overview

The general synthetic approach to 3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine involves:

- Introduction of the piperazine substituent onto the pyridazine ring via nucleophilic aromatic substitution or transition-metal catalyzed amination.

- Installation of the tert-butyl group, often via tert-butoxycarbonyl (Boc) protection or tert-butylation reactions.

- Purification steps including crystallization and chromatographic separation.

Preparation of Piperazinyl Pyridazine Intermediate

A key intermediate is the 6-(piperazin-1-yl)pyridazine or closely related pyridine derivatives, which can be synthesized by copper-catalyzed amination of halogenated aminopyridines or pyridazines.

- React 2-amino-5-bromopyridine or 2-amino-5-iodopyridine with excess piperazine in the presence of a copper catalyst (e.g., CuI) and a ligand (such as sarcosine or N-methylglycine).

- Use a base such as potassium phosphate or potassium carbonate.

- Conduct the reaction in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Heat the reaction mixture to 90–140 °C under nitrogen atmosphere for several hours.

- After completion, filter, concentrate, and purify by column chromatography.

| Example | Starting Material (g) | Piperazine eq | CuI eq | Base | Solvent | Temp (°C) | Yield (g) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1-1 | 2.0 | 2.2 | 0.10 | K3PO4 | DMF | 140 | 1.96 | ~98 |

| 1-2 | 1.0 | 5.0 | 0.10 | K2CO3 | DMF | 140 | 0.96 | 96 |

This step produces 5-(piperazin-1-yl)pyridin-2-amine, a close analog and precursor to the desired compound.

Introduction of the Tert-Butyl Group

The tert-butyl substituent is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc2O), which protects amines as tert-butyl carbamates or installs tert-butyl groups on nitrogen atoms.

- Dissolve the piperazinyl pyridazine intermediate in an appropriate solvent (e.g., dichloromethane or DMF).

- Add 0.95–1.1 equivalents of di-tert-butyl dicarbonate dropwise at 20–35 °C.

- Stir until the reaction completes (monitored by TLC).

- Purify by crystallization or column chromatography.

- After reaction, concentrate under reduced pressure.

- Add water to precipitate the product.

- Filter and dry to obtain tert-butyl protected intermediate.

This step yields tert-butyl carbamate derivatives such as 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, which are key intermediates for further functionalization.

Alternative Synthetic Routes and Industrial Scale Considerations

- Industrial processes emphasize avoiding chromatographic purification to improve yield and scalability.

- Acylation reactions with propionic acid derivatives in apolar solvents (e.g., dichloromethane or toluene) at 0–25 °C using tertiary amine bases (triethylamine, N-methylmorpholine) are preferred for intermediate modifications.

- The synthesis of piperazinyl-substituted pyrimidines, structurally related to pyridazines, involves similar strategies with careful control of reaction conditions to maximize purity and yield.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperazine substitution | 2-amino-5-bromopyridine + Piperazine + CuI + Base | DMF | 90–140 | Several hrs | 90–98 | N2 atmosphere, ligand-assisted |

| Boc protection (tert-butyl) | Di-tert-butyl dicarbonate (0.95–1.1 eq) | DCM or DMF | 20–35 | 1–3 hrs | 85–95 | Dropwise addition, crystallization |

| Acylation (industrial scale) | Propionic acid derivative + base (Et3N, NMM) | DCM, Toluene | 0–25 | 1–2 hrs | >85 | Avoid chromatography, apolar solvent |

Research Findings and Notes

- Copper-catalyzed amination is highly efficient for installing piperazine on halogenated pyridazines or pyridines, with yields up to 98% under optimized conditions.

- Boc protection is a mild and effective method to introduce tert-butyl groups on nitrogen atoms, facilitating further functionalization and improving compound stability.

- Industrial processes focus on scalable, chromatography-free methods to produce intermediates in high purity and yield, often using mild acylation conditions and careful solvent/base selection.

- Structural analogs and derivatives have been synthesized using microwave-assisted methods and alternative solvents to improve reaction rates and selectivity, although these are less documented for this exact compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully hydrogenated products.

Applications De Recherche Scientifique

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to the presence of the piperazine moiety.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its heterocyclic nature and functional groups.

Mécanisme D'action

The mechanism of action of 3-(tert-butyl)-6-(piperazin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, which could explain its potential effects on the central nervous system.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (MW069a)

- Substituents : Phenyl and pyridinyl groups at the 3- and 4-positions, respectively, and a piperazine-pyrimidine group at the 6-position.

- Synthesis : Prepared via Suzuki coupling using boronic acids and palladium catalysts, followed by amination .

6-(Piperazin-1-yl)-2-substituted Imidazo[1,2-b]pyridazines

- Substituents : Imidazo[1,2-b]pyridazine core with aryl/alkyl groups at the 2-position and piperazine at the 6-position.

- Synthesis: Derived from 3-amino-6-chloropyridazine via cyclization with bromo-substituted ketones, followed by piperazine coupling .

- Key Difference : The fused imidazole ring alters electronic properties and bioavailability compared to the simpler pyridazine scaffold of the target compound.

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Substituents : Piperidine (saturated six-membered ring) at the 3-position and pyrazole at the 6-position.

- Synthesis : Direct substitution on pyridazine using piperidine and pyrazole precursors .

- Key Difference : Piperidine introduces conformational rigidity, while pyrazole provides hydrogen-bonding capability, contrasting with the tert-butyl/piperazine combination.

3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine

- Comparison : The cyclopropyl-piperazine group and benzodioxol substituent confer distinct receptor selectivity compared to the tert-butyl derivative, which lacks reported H3 activity.

Triazolo[4,3-b]pyridazine Derivatives (e.g., Compounds 6b, 7b, 8b)

- Activity : Antimicrobial agents with efficacy against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) .

- Comparison : The triazole ring enhances heterocyclic diversity and antimicrobial potency, whereas the target compound’s tert-butyl/piperazine structure may prioritize CNS or kinase-targeted applications.

DW21302-A (Kinase Inhibitor)

- Structure : 5-(2-fluoro-6-methoxyphenyl)-3-(6-(4-methylpiperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridazine.

- Activity: Inhibits hematopoietic progenitor kinase 1 (HPK1), relevant for immunooncology .

- Comparison : The pyrazolo-pyridazine core and methylpiperazine substituent highlight structural adaptability for kinase inhibition, differing from the tert-butyl derivative’s simpler scaffold.

Physicochemical Properties

*Estimated based on structural similarity.

Activité Biologique

3-(Tert-butyl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data tables.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a tert-butyl group and a piperazine moiety. The structural characteristics contribute to its unique biological properties, including interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to:

- Inhibit Acetylcholinesterase : This leads to increased levels of acetylcholine in the nervous system, enhancing neurotransmission.

- Modulate Inflammatory Pathways : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) .

Analgesic and Anti-inflammatory Effects

Research indicates that pyridazine derivatives, including this compound, possess analgesic and anti-inflammatory activities. A study demonstrated that compounds with similar structures effectively reduced pain responses in animal models .

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. For instance, in vitro studies have indicated that it can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is predicted to have high gastrointestinal absorption and is likely a substrate for P-glycoprotein (P-gp), which plays a role in drug transport across cell membranes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Compound Tested | Biological Activity | IC50/MIC |

|---|---|---|---|

| Pyridazine Derivative | Anti-TB Activity | MIC 3.45 μM | |

| Imidazopyridazine Series | Antiparasitic | EC50 0.017 μM | |

| Triazolopyridazine | Antimicrobial | EC50 0.010 μM |

These studies highlight the compound's potential in treating infectious diseases and its role as an anti-inflammatory agent.

Q & A

Q. How can researchers optimize the synthesis of 3-(tert-butyl)-6-(piperazin-1-yl)pyridazine to improve yield and purity under laboratory conditions?

- Methodological Answer : Optimization should focus on reaction parameters such as temperature, solvent selection, and catalyst efficiency. For example, tert-butyl-protected intermediates (e.g., tert-butyl piperazine derivatives) often require controlled reaction conditions to avoid side reactions like deprotection . Employing Design of Experiments (DoE) methodologies, such as factorial design, allows systematic exploration of variables like molar ratios and reaction times, minimizing experimental runs while maximizing data quality . Quantum chemical calculations (e.g., via ICReDD’s reaction path search methods) can predict optimal conditions before lab validation, reducing trial-and-error approaches .

Q. What advanced spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H, ¹³C, and 2D techniques like COSY and HSQC) are critical for confirming molecular structure and regiochemistry . Chromatographic purity (>95%) can be validated using HPLC with UV detection at λ = 254 nm, while X-ray crystallography (if crystalline derivatives are available) provides definitive structural confirmation, as demonstrated in pyridazine analogs .

Q. What safety protocols should be prioritized when handling this compound in academic laboratories?

- Methodological Answer : Follow hazard codes such as P210 (avoid ignition sources) and P201/P202 (obtain specialized handling instructions and read safety protocols before use) . Use fume hoods for weighing and reactions, and store the compound in airtight containers under inert gas (e.g., N₂). Safety training aligned with institutional Chemical Hygiene Plans (e.g., 100% score on safety exams) is mandatory for personnel .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the experimental design of novel pyridazine derivatives, including this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking simulations can predict reactivity and binding affinities for pharmacological targets . Tools like Gaussian or ORCA enable reaction pathway mapping, while machine learning algorithms analyze large datasets to identify substituent effects on bioactivity . Virtual screening of piperazine-pyridazine hybrids against protein databases (e.g., PDB) accelerates lead optimization .

Q. What methodological approaches are effective in resolving contradictions between theoretical predictions and experimental data for the reactivity of this compound?

- Methodological Answer : Apply iterative feedback loops between computation and experimentation. For example, discrepancies in predicted vs. observed reaction yields can be addressed by refining computational models using experimental kinetic data . Cross-validation with alternative theoretical frameworks (e.g., Marcus theory for electron transfer vs. frontier molecular orbital analysis) helps identify model limitations . Contradictions in biological activity data may require revisiting assay conditions (e.g., buffer pH, cell line selection) .

Q. How can factorial design methodologies be applied to investigate the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer : Full or fractional factorial designs systematically vary substituents (e.g., tert-butyl group, piperazine ring modifications) to assess their impact on bioactivity . For example, a 2³ factorial design could test halogenation, alkyl chain length, and electron-withdrawing groups at specific positions. Response surface methodology (RSM) then models interactions between variables, enabling identification of synergistic effects . Biological endpoints (e.g., IC₅₀ values for antimicrobial activity) are quantified using standardized assays .

Q. What strategies are recommended for scaling up the synthesis of this compound from milligram to gram quantities while maintaining reaction efficiency?

- Methodological Answer : Transition from batch to flow chemistry for improved heat and mass transfer, particularly for exothermic reactions involving tert-butyl groups . Optimize solvent systems for scalability (e.g., replace THF with 2-MeTHF for safer distillation). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time . Pilot-scale reactor design must account for mixing efficiency and catalyst recovery, as outlined in CRDC subclass RDF2050112 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.